3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of quinoxaline-2-carbonyl chloride. This intermediate is then reacted with piperidin-4-ylamine under controlled conditions to form the desired compound. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the oxazolidine-2,4-dione ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of quinoxaline and oxazolidine, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been found to exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for the development of new pharmaceuticals.
Industry: In industry, this compound is used in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and surface science.
Mechanism of Action
The mechanism by which 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological or therapeutic outcomes. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoxaline-2-carboxylic acid
Piperidine derivatives
Oxazolidinone derivatives
Uniqueness: 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione stands out due to its unique combination of quinoxaline and oxazolidine rings, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research and industry.
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGFKOOYJVPCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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